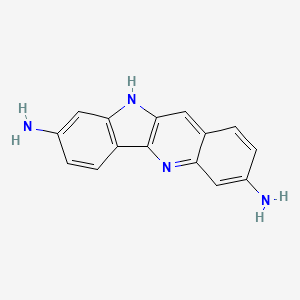

10H-喹啉-3,8-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 10H-Quindoline-3,8-diamine and related compounds involves multi-step chemical processes that offer insights into the compound's formation and derivatization possibilities. A notable method reported involves the N-arylation of 3-aminoquinoline followed by oxidative cyclization using palladium(II) acetate, which highlights the compound's synthetic accessibility and the potential for selective N-alkylation to introduce various substituents at specific nitrogen atoms (Fan & Ablordeppey, 1997).

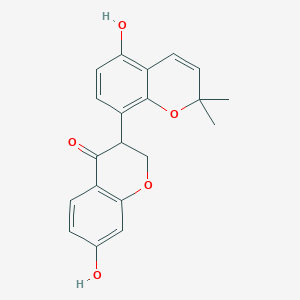

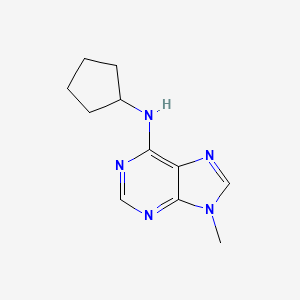

Molecular Structure Analysis

The molecular structure of 10H-Quindoline-3,8-diamine and its derivatives has been extensively studied using various analytical techniques, including NMR, UV-vis, fluorescence spectra, and single-crystal X-ray diffraction. These studies reveal the presence of intramolecular hydrogen bonding and provide insights into the excited-state intramolecular proton transfer (ESIPT) phenomena, which significantly influences the compound's photophysical properties (Chen et al., 2014).

Chemical Reactions and Properties

10H-Quindoline-3,8-diamine undergoes various chemical reactions, reflecting its reactive nature and the possibility of functional modification. The compound's reactivity towards N-alkylation, its interaction with different chemical reagents, and the formation of novel derivatives through reactions at the heterocyclic ring-carbon and nitrogen atoms are of particular interest. These reactions not only expand the compound's chemical diversity but also enhance its application potential in different scientific domains (Levine, Chu, & Bardos, 1977).

Physical Properties Analysis

The physical properties of 10H-Quindoline-3,8-diamine, including its crystal structure, optical and electrochemical properties, have been characterized to understand its behavior in various environments. Investigations into its crystal structure and hydrogen-bonding patterns contribute to the knowledge of its solid-state properties and the potential for supramolecular chemistry applications (Portilla et al., 2005).

Chemical Properties Analysis

The chemical properties of 10H-Quindoline-3,8-diamine, including its basicity and reactivity towards various substrates, highlight its potential as a versatile intermediate in organic synthesis. The compound's ability to undergo facile derivatization allows for the modification of its chemical properties, thus facilitating its use in a wide range of applications, from materials science to bioactive molecule development (Rowlands et al., 2020).

科学研究应用

1. 合成及衍生物

10H-喹啉,也称为10H-吲哚并[3,2-b]喹啉,已经历了多种合成方法。开发了一种涉及 N-芳基化和氧化环化的更高效的合成方法,以及一种选择性的 N-烷基化方法 (Fan & Ablordeppey,1997)。此外,喹啉的衍生物已通过改进 Pfitzinger 喹啉反应制备,显示出作为潜在抗癌剂的前景 (Boahen & Mann,2014)。

2. 端粒酶抑制

10H-喹啉的一个衍生物,双二甲氨基乙基衍生物,已显示出对端粒酶的抑制活性。假设这种活性是由于鸟嘌呤-四链体复合物的稳定化 (Caprio 等人,2000)。还发现喹啉衍生物与 G-四链体结构相互作用,作为有效的端粒酶抑制剂,并诱导癌细胞中衰老和端粒缩短 (Zhou 等人,2006)。

3. 光物理研究

喹啉及其衍生物的光物理性质已在各种溶液中得到研究,表明这些化合物根据溶剂的性质和极性以不同的质子化形式存在。它们还表现出双光子受激发射 (Mariz 等人,2017)。

4. 化学合成与反应

苯并呋并[3,2-b]喹啉、苯并噻并[3,2-b]喹啉和吲哚并[3,2-b]喹啉(包括喹啉)的合成研究提供了制备这些化合物的新的方法。这些研究还探讨了杂环环碳和氮原子上的各种反应 (Rádl 等人,2000);(Levine 等人,1977)。

5. 光伏技术

喹啉基化合物已被用于染料敏化太阳能电池 (DSSC) 的开发中。这些化合物的富电子性质和独特的非平面构象有利于光伏应用中的光收集和电子注入 (Huang 等人,2016)。

6. 催化

还对铂族金属催化的 10,11-二氢辛可尼丁和喹啉中的氢同位素交换进行了研究。这些研究与了解这些分子在金属表面的吸附和相互作用有关,为催化领域做出了贡献 (Bond & Wells,1994)。

属性

IUPAC Name |

10H-indolo[3,2-b]quinoline-3,8-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-9-2-1-8-5-14-15(19-12(8)6-9)11-4-3-10(17)7-13(11)18-14/h1-7,18H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJCEYHNPBHQOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=C21)NC4=C3C=CC(=C4)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327755 |

Source

|

| Record name | 10H-Quindoline-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10H-Quindoline-3,8-diamine | |

CAS RN |

161622-27-1 |

Source

|

| Record name | 10H-Quindoline-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。